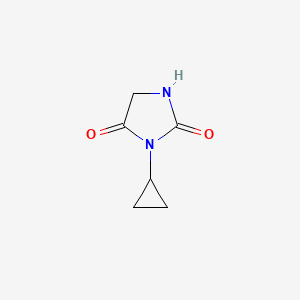

3-Cyclopropylimidazolidine-2,4-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-cyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMZRUJBGDIMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropylimidazolidine 2,4 Dione and Analogues

De Novo Synthesis Strategies for 3-Cyclopropylimidazolidine-2,4-dione

De novo synthesis offers a direct route to the target compound by constructing the imidazolidine-2,4-dione ring from simpler, acyclic starting materials.

A primary strategy for constructing the N-substituted imidazolidine-2,4-dione ring involves the use of cyclopropylamine or its derivatives, such as cyclopropyl (B3062369) isocyanate. One common method is the reaction of an α-amino acid with an isocyanate. nih.govmdpi.com In this context, reacting an appropriate amino acid with cyclopropyl isocyanate would lead to an N-cyclopropyl-N'-acylurea intermediate, which can then undergo intramolecular cyclization to form the desired 3-cyclopropyl-substituted hydantoin (B18101).

Alternatively, cyclopropylamine can be reacted with a precursor that already contains the necessary carbonyl functionalities or can generate them in situ. For instance, the reaction of cyclopropylamine with a derivative of an α-amino acid ester in the presence of phosgene or a phosgene equivalent can facilitate the formation of the heterocyclic ring.

Table 1: Representative Cyclization Reactions Using Cyclopropyl Precursors

| Precursor 1 | Precursor 2 | Key Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| α-Amino Acid | Cyclopropyl Isocyanate | N-acyl-N'-cyclopropylurea | 3-Cyclopropyl-5-substituted-imidazolidine-2,4-dione | Reflux in a suitable solvent (e.g., Ethanol/Water) |

| Cyclopropylamine | α-Isocyanatoacyl Chloride | N-cyclopropyl-α-amino amide | 3-Cyclopropyl-5-substituted-imidazolidine-2,4-dione | Base-catalyzed cyclization |

Ring-closing or cyclization is the critical step in forming the stable five-membered imidazolidine-2,4-dione heterocycle. Following the initial reaction of the precursors, an intermediate is formed that possesses all the necessary atoms for the ring. This intermediate is then induced to cyclize, often through the elimination of a small molecule like water or an alcohol.

For example, the reaction between an N-cyclopropyl-substituted urea (B33335) and an arylglyoxal can selectively form 3-cyclopropyl-imidazolidine-2,4-diones. researchgate.net This type of condensation reaction is a powerful method for constructing the hydantoin scaffold with specific substitution patterns. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), are crucial for directing the reaction towards high yields of the desired cyclic product.

Functionalization and Derivatization of the Imidazolidine-2,4-dione Scaffold to Incorporate the 3-Cyclopropyl Group

An alternative to de novo synthesis is the modification of a pre-existing imidazolidine-2,4-dione (hydantoin) ring. This approach is particularly useful when the parent hydantoin is readily available. The incorporation of the cyclopropyl group at the N-3 position is typically achieved through an N-alkylation reaction.

In this method, the imidazolidine-2,4-dione is first treated with a base to deprotonate the nitrogen at the 3-position, forming a nucleophilic anion. This anion then reacts with an electrophilic cyclopropyl source, such as a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl tosylate, via a nucleophilic substitution reaction (SN2) to form the N-C bond. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Table 2: N-3 Functionalization of Imidazolidine-2,4-dione

| Starting Material | Cyclopropylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Imidazolidine-2,4-dione | Bromocyclopropane | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |

| 5,5-Dimethylimidazolidine-2,4-dione | Cyclopropyl iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-Cyclopropyl-5,5-dimethylimidazolidine-2,4-dione |

Multicomponent Reaction Pathways for Cyclopropyl-Substituted Imidazolidine-2,4-diones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy. While a specific named MCR for this compound is not extensively documented, the principles can be applied to design a convergent synthesis.

A hypothetical MCR could involve the one-pot reaction of an aldehyde, potassium cyanide, ammonium carbonate (the Strecker synthesis of α-amino acids), and a cyclopropyl-containing component. A more direct approach would be a variation of the Bucherer-Bergs reaction, using cyclopropylamine, a ketone or aldehyde, potassium cyanide, and ammonium carbonate. This would lead directly to a 5-substituted-1-cyclopropylhydantoin, which could potentially be isomerized or further modified. The development of such MCRs is a key area of interest for improving synthetic efficiency and aligning with green chemistry principles.

Mechanistic Studies of Reaction Pathways to this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For the synthesis of this compound, mechanistic studies often involve a combination of experimental and computational methods.

In cyclization reactions starting from cyclopropylamine precursors, the mechanism typically involves an initial nucleophilic attack of the amine onto a carbonyl group, followed by an intramolecular condensation. For instance, in the reaction of an α-amino acid with cyclopropyl isocyanate, the amino group of the acid first attacks the electrophilic carbon of the isocyanate. The resulting intermediate then undergoes an acid- or base-catalyzed intramolecular cyclization, where the newly formed urea nitrogen attacks the ester or acid carbonyl, eliminating water or alcohol to form the five-membered ring.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway. mdpi.com These studies help to identify key intermediates and transition states, calculate activation energies, and explain the observed regioselectivity and stereoselectivity of the reaction. For example, DFT could elucidate the most plausible pathway for the ring-closure step, comparing the energy barriers of different potential cyclization routes. mdpi.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. mdpi.comresearchgate.net The synthesis of this compound can be made more sustainable through several approaches. researchgate.net

Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO₂. researchgate.net Some synthetic methods for related heterocycles have shown success using ethanol/water mixtures. nih.gov

Catalysis: Employing catalysts (e.g., biocatalysts, organocatalysts, or metal catalysts) can reduce energy consumption, increase reaction rates, and improve atom economy by enabling reactions with less waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as mechanochemical grinding, can significantly reduce waste. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Green Chemistry Principle | Traditional Approach | Green/Sustainable Alternative |

|---|---|---|

| Waste Prevention | Stoichiometric use of reagents, multi-step synthesis | Catalytic reactions, multicomponent reactions (MCRs) |

| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., Dichloromethane) or aprotic polar solvents (e.g., DMF) | Use of water, ethanol, or solvent-free conditions |

| Energy Efficiency | Reactions requiring high temperatures and prolonged heating | Microwave-assisted synthesis, catalytic reactions at ambient temperature |

| Atom Economy | Linear synthesis with protection/deprotection steps | Convergent synthesis, MCRs that incorporate all starting materials into the product |

By focusing on these principles, the synthesis of this compound and its analogues can be performed in a more environmentally responsible and economically viable manner. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 3 Cyclopropylimidazolidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For 3-Cyclopropylimidazolidine-2,4-dione, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to each unique proton environment. The protons on the cyclopropyl (B3062369) ring would likely appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.0 ppm, due to complex spin-spin coupling. The methine proton of the cyclopropyl group attached to the nitrogen would be expected at a slightly more downfield shift. The methylene (B1212753) protons (CH₂) of the hydantoin (B18101) ring at the C-5 position would likely present as a singlet further downfield. The N-H proton of the hydantoin ring is expected to show a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information by identifying the number of unique carbon environments. For this compound, five distinct signals are predicted. The two carbonyl carbons (C=O) of the dione (B5365651) structure would appear significantly downfield, typically in the range of 150-180 ppm. chemguide.co.uklibretexts.org The methylene carbon of the hydantoin ring, the methine carbon, and the methylene carbons of the cyclopropyl group would each produce a unique signal at progressively more upfield chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet |

| Cyclopropyl CH | 2.5 - 3.0 | Multiplet |

| Imidazolidine (B613845) CH₂ (C5) | ~3.5 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 25 - 35 |

| Imidazolidine CH₂ (C5) | 40 - 50 |

| Imidazolidine C=O (C4) | 155 - 165 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent feature would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations, typically appearing in the region of 1650-1750 cm⁻¹. Due to the presence of two carbonyl groups in the hydantoin ring, two distinct bands or a broad, strong band may be observed. Another key feature would be the N-H stretching vibration from the amide group, which is expected to appear as a moderate to sharp band around 3200-3300 cm⁻¹. The C-H stretching vibrations from the cyclopropyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3300 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Amide) | Stretch | 1650 - 1750 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition and molecular formula.

For this compound (C₆H₈N₂O₂), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm the molecular formula. Upon ionization, the molecule undergoes fragmentation, and the analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the cyclopropyl group, cleavage of the hydantoin ring, and loss of small neutral molecules like carbon monoxide (CO) or isocyanic acid (HNCO). libretexts.orgnih.gov Analyzing these patterns helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 4: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₆H₈N₂O₂ | 140.0586 |

| [M+H]⁺ | C₆H₉N₂O₂ | 141.0664 |

| [M-C₃H₅]⁺ | C₃H₃N₂O₂ | 99.0194 |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

A successful single-crystal X-ray diffraction analysis of this compound would provide the definitive solid-state conformation of both the hydantoin and cyclopropyl rings. Furthermore, it would reveal the packing of molecules in the crystal lattice and elucidate the nature of intermolecular interactions. It is highly probable that the N-H group of the hydantoin ring would act as a hydrogen bond donor, while the carbonyl oxygens would act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks that stabilize the crystal structure. chemrxiv.orgucl.ac.be

Chiral Analysis and Stereochemical Resolution of Potential Enantiomers

Chiral analysis is essential for molecules that can exist as non-superimposable mirror images, known as enantiomers. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The carbon atom at the C-5 position of the imidazolidine ring is a methylene group (CH₂), and there are no other stereocenters present in the molecule. The molecule possesses a plane of symmetry that bisects the CH₂ group and the two carbonyl groups. Therefore, it does not exist as enantiomers, and stereochemical resolution is not applicable. Chiral analysis would only become relevant if a substituent were introduced at the C-5 position, creating a chiral center.

Theoretical and Computational Chemistry Investigations of 3 Cyclopropylimidazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Cyclopropylimidazolidine-2,4-dione, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov By using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), the calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation. researchgate.net

This optimization provides critical data on bond lengths, bond angles, and dihedral angles. Furthermore, the calculation yields energetic profiles, including the total electronic energy and heat of formation, which are indicators of the molecule's thermodynamic stability. scispace.com These parameters are essential for understanding how the molecule will behave in a chemical or biological system.

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure, crucial for docking and reactivity studies. |

| Total Electronic Energy | Indicates the overall stability of the molecule. |

| Heat of Formation | Relates to the energy released or absorbed during the molecule's formation from its constituent elements. |

| Dipole Moment | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net For this compound, analyzing the distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. wuxibiology.comresearchgate.netmasterorganicchemistry.com

Molecular Electrostatic Potential (MEP) surfaces complement FMO analysis by mapping the charge distribution onto the molecule's surface. researchgate.net The MEP chart uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This visualization helps identify sites prone to electrostatic interactions, such as hydrogen bonding, which are vital for receptor binding. researchgate.net

| Parameter | Definition | Relevance to Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. researchgate.net |

| MEP Surface | Electrostatic potential mapped on the electron density surface | Identifies nucleophilic (red) and electrophilic (blue) sites for non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility and behavior of this compound in a physiological environment. mdpi.com

An MD simulation tracks the trajectory of each atom by solving Newton's equations of motion. This allows researchers to observe how the molecule flexes, rotates, and interacts with solvent molecules (typically water). nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. najah.edu Such simulations are crucial for understanding how the compound might adapt its shape to fit into a protein's binding site. mdpi.comnajah.edu

Mechanistic Insights into Cyclopropyl (B3062369) Ring Strain and Ring-Opening Processes within the Imidazolidine-2,4-dione System

The cyclopropyl group is a notable feature of this compound. Three-membered rings possess significant ring strain due to the deviation of their C-C-C bond angles (60°) from the ideal tetrahedral angle (~109.5°). acs.orglibretexts.org This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under certain chemical or enzymatic conditions. researchgate.netbeilstein-journals.orgnih.gov

Computational chemistry, particularly DFT, can be used to investigate the potential mechanisms of these ring-opening processes. researchgate.net By calculating the energy profiles of possible reaction pathways, including the structures and energies of transition states and intermediates, researchers can predict the feasibility and stereoselectivity of a ring-opening reaction. nih.gov This analysis is vital for understanding the metabolic stability of the compound and for designing derivatives that are either more stable or are intended to act as prodrugs that activate upon ring-opening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropylimidazolidine-2,4-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules and measuring their activity against a specific biological target, such as the enzyme Protein Tyrosine Phosphatase 1B (PTP1B), a target for imidazolidine-2,4-dione derivatives. nih.govresearchgate.net

A QSAR model is built by calculating various molecular descriptors for each compound. These descriptors quantify physicochemical properties like hydrophobicity (LogP), electronic properties (dipole moment, HOMO/LUMO energies), and steric properties (molecular volume, surface area). ekb.eg Statistical methods, such as multiple linear regression or artificial neural networks, are then used to generate a mathematical equation that links these descriptors to the observed activity. researchgate.net A predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govmdpi.com

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Ability to participate in electronic interactions. |

| Steric | Molecular Weight, Volume, Surface Area | Size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affinity for nonpolar vs. polar environments. |

| Topological | Connectivity Indices | Molecular branching and structure. |

Molecular Docking Studies for Predictive Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to evaluate the fitness of numerous possible poses. nih.gov The results provide a binding score (e.g., in kcal/mol), which estimates the binding free energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. najah.edu For imidazolidine-2,4-dione derivatives, docking studies have been used to explore binding with targets like PTP1B and COX-2, providing insights that guide the design of more effective inhibitors. najah.edunih.gov These simulations can reveal which parts of the molecule are most critical for binding and where modifications could enhance affinity or selectivity. nih.govrsc.org

Chemical Reactivity and Advanced Transformations of 3 Cyclopropylimidazolidine 2,4 Dione

Reactivity at the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring is a privileged scaffold in medicinal chemistry, and its reactivity is well-documented. The presence of two carbonyl groups and two nitrogen atoms provides multiple sites for chemical modification.

Electrophilic and Nucleophilic Substitution Reactions

The nitrogen atoms of the imidazolidine-2,4-dione ring are susceptible to electrophilic substitution. While the N-3 position is occupied by the cyclopropyl (B3062369) group, the N-1 position is available for reactions such as alkylation and arylation under basic conditions. The acidity of the N-1 proton allows for deprotonation, generating a nucleophilic anion that can react with various electrophiles.

The C-5 position of the hydantoin (B18101) ring, flanked by a carbonyl group and a nitrogen atom, is activated towards electrophilic substitution, particularly after enolization. This position can undergo reactions like aldol (B89426) condensation with aldehydes and ketones. Furthermore, palladium-catalyzed C-arylation of N,N-disubstituted hydantoins at the C-5 position with aryl iodides has been demonstrated, offering a route to 5,5-disubstituted hydantoins. rsc.orgacs.org This method has been expanded to include less reactive aryl chlorides by employing specialized ylide-functionalized phosphine (B1218219) (YPhos) ligands. nih.govresearchgate.net

Nucleophilic attack on the imidazolidine-2,4-dione ring primarily targets the carbonyl carbons. These reactions fall under the category of nucleophilic acyl substitution and can lead to ring-opening or functional group interconversion.

Functional Group Interconversions at Carbonyl Centers

The carbonyl groups of the imidazolidine-2,4-dione ring can undergo various functional group interconversions. A notable transformation is the conversion of one or both carbonyl groups into thiocarbonyls to form thiohydantoins. This is typically achieved by reacting the hydantoin with reagents like Lawesson's reagent or phosphorus pentasulfide. Thiohydantoins are themselves valuable heterocyclic compounds with a distinct reactivity profile.

Reactions Involving the Cyclopropyl Moiety: Controlled Ring Expansions and Rearrangements

The cyclopropyl group, due to its inherent ring strain, can participate in a variety of ring-opening and rearrangement reactions. The attachment of the cyclopropyl ring to the nitrogen atom of the imidazolidine-2,4-dione (an N-cyclopropyl imide system) significantly influences its reactivity.

Under acidic or Lewis acidic conditions, N-cyclopropyl amides and imides are known to undergo ring-opening rearrangements. rsc.orgresearchgate.net For instance, treatment of N-cyclopropylamides with AlCl3 can lead to the formation of N-(2-chloropropyl)amides and 5-methyl-2-oxazolines via a proposed aziridine (B145994) intermediate. rsc.orgresearchgate.net Similarly, activation of N-cyclopropyl amides with triphenylphosphine (B44618) and a carbon tetrahalide can induce a ring-expansion to yield N-substituted pyrrolidin-2-ones. nih.gov It is plausible that 3-cyclopropylimidazolidine-2,4-dione could undergo analogous transformations under appropriate conditions, leading to novel heterocyclic structures.

The electron-withdrawing nature of the imidazolidine-2,4-dione ring can polarize the C-N bond, making the cyclopropyl group susceptible to nucleophilic attack, which can also trigger ring opening. The regioselectivity of such ring-opening reactions would be influenced by the substitution pattern on the cyclopropyl ring and the nature of the attacking nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of this compound at both the heterocyclic and cyclopropyl moieties.

As mentioned, the C-5 position of the hydantoin ring can be arylated using palladium catalysis. rsc.orgacs.orgnih.govresearchgate.net These reactions typically proceed via the formation of a palladium enolate intermediate. The scope of these reactions has been extended to include a variety of aryl and heteroaryl halides.

The C-H bonds of the cyclopropyl group can also be targets for metal-catalyzed functionalization. Palladium-catalyzed direct alkenylation of cyclopropyl C-H bonds has been reported, offering a pathway to vinylcyclopropanes. Furthermore, palladium-catalyzed cross-coupling reactions of cyclopropenyl esters and cyclopropylboronic acids with aryl halides are known, suggesting that suitable derivatization of the cyclopropyl moiety in this compound could open avenues for such transformations. researchgate.net

Other metal-mediated transformations could also be envisaged. For instance, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are a powerful method for the synthesis of seven-membered rings. Derivatization of the cyclopropyl group in the title compound to a vinylcyclopropane (B126155) could enable its participation in such cycloaddition reactions.

Regioselectivity and Stereocontrol in Synthetic Modifications

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity in its synthetic modifications.

Regioselectivity:

N-1 vs. C-5 Functionalization: The selective functionalization of the N-1 position over the C-5 position can be achieved by choosing appropriate reaction conditions. N-alkylation is typically carried out under basic conditions that favor deprotonation of the N-H bond. C-5 functionalization, such as arylation, often requires the generation of an enolate under specific basic conditions in the presence of a palladium catalyst.

Ring Opening of the Cyclopropyl Group: In acid-catalyzed ring-opening reactions of N-cyclopropyl imides, the regioselectivity of the bond cleavage (proximal vs. distal C-C bond) is influenced by the stability of the resulting carbocationic intermediate. The formation of N-acyliminium ions from precursors can be highly regioselective. beilstein-journals.org

Stereocontrol:

If the C-5 position of the imidazolidine-2,4-dione ring is substituted, it becomes a stereocenter. Subsequent reactions at this center or at other positions can be influenced by the existing stereochemistry.

Diastereoselective Reactions: The introduction of a new stereocenter, for example, through an aldol reaction at the C-5 position, can proceed with diastereoselectivity, influenced by the steric bulk of the substituents on the ring and the reactants.

Enantioselective Catalysis: The development of enantioselective transformations of hydantoins is an active area of research. Chiral phase-transfer catalysts have been employed for the enantioselective alkylation of hydantoins. jku.at Chiral phosphoric acids have been shown to catalyze the enantioselective synthesis of 5-monosubstituted hydantoins. nih.govrsc.org Such catalytic systems could potentially be applied to control the stereochemistry of reactions involving this compound.

Below is a summary of potential palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

| Coupling Partner 1 (from this compound) | Coupling Partner 2 | Reaction Type | Potential Product |

| 5-Halo-3-cyclopropylimidazolidine-2,4-dione | Arylboronic acid | Suzuki Coupling | 5-Aryl-3-cyclopropylimidazolidine-2,4-dione |

| 3-(2-Vinylcyclopropyl)imidazolidine-2,4-dione | Aryl halide | Heck Coupling | 3-(2-(Arylvinyl)cyclopropyl)imidazolidine-2,4-dione |

| This compound (via C-H activation) | Aryl halide | Direct Arylation | 3-(Arylcyclopropyl)imidazolidine-2,4-dione |

| 5-Triflyloxy-3-cyclopropylimidazolidine-2,4-dione | Alkene | Heck Coupling | 5-Alkenyl-3-cyclopropylimidazolidine-2,4-dione |

Structure Activity Relationship Sar Studies of 3 Cyclopropylimidazolidine 2,4 Dione Scaffolds

Influence of Cyclopropyl (B3062369) Substitution on Molecular Recognition and Binding Affinity

The incorporation of a cyclopropyl group into a drug molecule is a widely used strategy to enhance pharmacological properties. iris-biotech.denih.gov This small, rigid carbocycle introduces significant conformational constraints and possesses unique electronic characteristics that can profoundly influence molecular recognition and binding affinity. iris-biotech.deacs.org

Key Physicochemical and Structural Contributions:

Rigidity and Conformational Constraint: The cyclopropyl ring is a rigid structure that can lock a portion of the molecule into a specific conformation. iris-biotech.de This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a more favorable and higher-affinity interaction. nih.govacs.orgresearchgate.net

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkanes, making them less susceptible to metabolic oxidation by enzymes like cytochrome P450. iris-biotech.deacs.org Replacing metabolically vulnerable groups (e.g., an N-ethyl group) with an N-cyclopropyl moiety can increase the compound's metabolic stability. iris-biotech.de

Lipophilicity and Permeability: The cyclopropyl group can modulate a molecule's lipophilicity, which is a key factor in its absorption and distribution. It can serve as a lipophilic yet compact replacement for other groups like isopropyl or phenyl, thereby fine-tuning properties such as brain permeability. iris-biotech.deacs.org

Unique Electronic Nature: The C-C bonds in a cyclopropane (B1198618) ring have enhanced π-character, allowing them to participate in electronic interactions that are distinct from typical alkyl groups. nih.govacs.org This feature can influence binding to specific pockets within a receptor.

Research has demonstrated that the precise shape and volume of the cyclopropyl group are critical for optimizing interactions. In one study, a spiro-cyclopropyl modification on a ligand was designed to fill a specific hydrophobic pocket in an RNA target. This modification resulted in a five-fold increase in binding affinity compared to the parent compound, showcasing the power of using the cyclopropyl group to achieve superior shape complementarity. A slightly bulkier dimethyl substitution at the same position did not yield a similar improvement, underscoring the high degree of precision required for such interactions.

Table 1: Impact of Cyclopropyl vs. Dimethyl Substitution on Binding Affinity

| Compound | R1 | R2 | Relative Binding Affinity |

|---|---|---|---|

| Parent Scaffold | H | H | 1x |

| Dimethyl Analog | CH₃ | CH₃ | ~1x |

| Spiro-cyclopropyl Analog | \multicolumn{2}{c}{-(CH₂)₂-} | 5x |

This interactive table illustrates how a compact spiro-cyclopropyl group can significantly enhance binding affinity by optimally filling a binding pocket compared to a bulkier dimethyl group.

Systematic Variation of Substituents on the Imidazolidine-2,4-dione Core and their Structural Impact

The imidazolidine-2,4-dione (hydantoin) core is a versatile platform that allows for systematic chemical modifications at several positions, primarily at the C-5 and N-1 atoms. nih.gov The biological activity of hydantoin (B18101) derivatives often arises not from the core itself but from the specific substituents attached to it. researchgate.net Varying these substituents allows for the fine-tuning of a compound's steric, electronic, and hydrophobic properties to achieve desired biological effects. ekb.egekb.eg

Substitution at the C-5 Position: The C-5 position is a common site for introducing diversity into the hydantoin scaffold. Introducing different alkyl, alkenyl, or aryl groups at this position can significantly impact the molecule's interaction with its target. ceon.rsmdpi.com For instance, in a series of imidazolidine-2,4-dione derivatives designed as Bcl-2 inhibitors, modifications at the C-5 position were critical for activity. nih.gov The introduction of a lipophilic benzyloxy arylidene substituent at this position was shown to be crucial for potent activity in another study. ekb.eg

In a study of imidazolidine-2,4-dione derivatives as antitumor agents, the nature of the substituent on the phenyl ring attached to the core structure dramatically influenced potency. mdpi.com Halogen substitutions (e.g., chloro, bromo) and other electron-withdrawing groups (e.g., trifluoromethoxy) on an attached aryl moiety led to significantly enhanced activity against various cancer cell lines compared to the unsubstituted parent compound. mdpi.com

Table 2: Influence of C-5 Aryl Substituents on Anticancer Activity (IC₅₀ in µM)

| Compound | Substituent (R) | MCF-7 Cell Line | HCT-116 Cell Line | HePG-2 Cell Line |

|---|---|---|---|---|

| 7 | H (Unsubstituted) | 38.30 | 47.46 | 55.81 |

| 8 | 4-F | 15.33 | 25.11 | 18.39 |

| 9 | 4-Cl | 11.20 | 22.81 | 15.22 |

| 10 | 4-Br | 10.64 | 21.90 | 14.87 |

| 13 | 4-OCF₃ | 9.58 | 20.11 | 13.94 |

This interactive table, based on data for Schiff's bases incorporating a diphenylimidazolidine-2,4-dione scaffold, demonstrates how varying the substituent on an aryl ring attached to the core influences cytotoxic activity. Electron-withdrawing groups generally increase potency. mdpi.com

Elucidation of Key Structural Features Driving Molecular Interactions

The biological activity of the 3-cyclopropylimidazolidine-2,4-dione scaffold is driven by a combination of key structural features from both the cyclopropyl group and the hydantoin core.

Hydrogen Bonding: The imidazolidine-2,4-dione ring itself is rich in features that facilitate molecular interactions. It contains two carbonyl groups (C=O) that can act as hydrogen bond acceptors and, depending on substitution at N-1, an N-H group that can act as a hydrogen bond donor. nih.govekb.eg The ability to form these hydrogen bonds is often essential for anchoring the ligand within the binding site of a target protein or enzyme. nih.gov Studies have shown that reducing the hydrogen bond-forming capacity of the hydantoin ring leads to a decrease in biological activity. nih.gov

Hydrophobic and van der Waals Interactions: The cyclopropyl group at the N-3 position provides a defined, non-polar surface ideal for engaging with hydrophobic pockets in a target protein. acs.org Furthermore, substituents at the C-5 position, particularly aryl groups, can participate in van der Waals and π-stacking interactions, which are critical for enhancing binding affinity. researchgate.net The attachment of a distal aryl ring to a proximal one at C-5 has been shown to increase van der Waals bonding and thus improve potency. researchgate.net

Design Principles for Modulating Structure-Activity Profiles Based on the this compound Framework

Based on SAR studies, several key design principles can be formulated to guide the development of novel therapeutic agents using the this compound framework.

Exploit the Cyclopropyl Moiety: The N-3 cyclopropyl group should be considered a key pharmacophoric element for probing hydrophobic regions of a binding site. Its rigidity can be leveraged to enforce a bioactive conformation. Modifications to the cyclopropyl ring itself (e.g., adding substituents) could further refine interactions, although this may add synthetic complexity.

Systematic C-5 Substitution: The C-5 position is the primary site for introducing chemical diversity to modulate potency and selectivity. A library of derivatives with various substituents—including aliphatic chains, cycloalkyl groups, and substituted aromatic rings—should be synthesized to explore the chemical space around the target's binding pocket. ceon.rs

Pharmacophoric Hybridization: A powerful strategy involves combining the this compound scaffold with other known bioactive moieties to create hybrid molecules. ekb.egekb.eg This approach can lead to compounds with enhanced efficacy or novel mechanisms of action. For instance, linking the scaffold to groups known to inhibit specific targets like kinases or other enzymes can generate highly potent and selective agents. mdpi.com

Computational and In-Silico Modeling: The design of new derivatives should be guided by computational methods. Molecular docking can predict how different substituents will interact with a target's binding site, helping to prioritize which compounds to synthesize. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate structural features with biological activity.

By applying these principles, medicinal chemists can rationally design and optimize compounds based on the this compound framework to develop new therapeutic agents with improved activity and selectivity profiles.

Applications in Advanced Organic Synthesis and Scaffold Development

Role as a Privileged Scaffold for the Construction of Diverse Chemical Libraries

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets through modification with various substituents. The imidazolidine-2,4-dione core is recognized as such a scaffold, and derivatives like 3-Cyclopropylimidazolidine-2,4-dione serve as excellent starting points for generating diverse chemical libraries. mdpi.comresearchgate.net

The true synthetic power of this scaffold lies in its multiple points of diversification. While the N-3 position is occupied by the defining cyclopropyl (B3062369) group, the N-1 and C-5 positions remain available for a wide array of chemical modifications. This multi-directional functionalization allows chemists to generate a vast number of unique analogues from a single, common core, which is a key strategy in modern drug discovery and chemical biology.

N-1 Position: The secondary amine at the N-1 position can be readily alkylated, acylated, or arylated, introducing a wide range of functional groups.

C-5 Position: The methylene (B1212753) group at the C-5 position is particularly reactive. It can be functionalized through condensation reactions, such as the Knoevenagel condensation, with various aldehydes and ketones to introduce diverse aryl or alkylidene substituents. ceon.rs

This strategic derivatization enables the creation of libraries where each compound shares the core this compound structure but differs in the nature and spatial arrangement of its peripheral substituents. These libraries can then be screened against various biological targets to identify novel bioactive compounds.

Table 1: Potential Points of Diversification on the this compound Scaffold

| Position | Type of Modification | Potential Substituents (Examples) |

|---|---|---|

| N-1 | Alkylation, Acylation, Arylation | Methyl, Benzyl, Acetyl, Phenyl |

| C-5 | Condensation, Alkylation | Arylidene, Heteroarylidene, Spirocyclic groups |

Integration into Hybrid Molecules for Enhanced Molecular Functionality

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with enhanced affinity, improved selectivity, or a novel mechanism of action by combining the functionalities of the parent molecules. The this compound scaffold is an ideal candidate for incorporation into such hybrids.

Chemists have successfully created hybrid molecules by combining the closely related thiazolidine-2,4-dione (TZD) scaffold with other bioactive moieties like quinolones, oxindoles, triazoles, and thiosemicarbazones. nih.govnih.govmdpi.com This strategy has yielded compounds with promising activities. By analogy, this compound can be similarly employed as a central building block. For instance, a pharmacophore with a known biological activity can be attached at the N-1 or C-5 position, leveraging the core scaffold as a linker or a modulator of physicochemical properties.

The cyclopropyl group at the N-3 position can play a crucial role in this context by providing a metabolically stable, lipophilic handle that can orient the other parts of the hybrid molecule for optimal interaction with a biological target.

Table 2: Conceptual Examples of Hybrid Molecules Based on Imidazolidine (B613845)/Thiazolidine-2,4-dione Scaffolds

| Scaffold Core | Linked Pharmacophore | Potential Therapeutic Area | Reference Concept |

|---|---|---|---|

| Thiazolidine-2,4-dione | 2-Oxoindoline | Anticancer (VEGFR-2 Inhibition) | nih.gov |

| Thiazolidine-2,4-dione | Thiosemicarbazone | Antimycobacterial | nih.govresearchgate.net |

| Thiazolidine-2,4-dione | 1,2,3-Triazole | Antimicrobial | mdpi.comnih.gov |

Methodological Advancements in Heterocyclic Chemistry Inspired by this compound Transformations

The chemical reactivity of the imidazolidine-2,4-dione ring system has inspired the development of new synthetic methodologies. The transformations involving this scaffold are often efficient and high-yielding, making them attractive for broader applications in heterocyclic chemistry. While specific literature on this compound is limited, the well-established chemistry of the parent hydantoin (B18101) ring provides a clear blueprint for its synthetic potential.

Key reactions involving the imidazolidine-2,4-dione core that drive methodological advancements include:

Multi-component Reactions: The scaffold can be synthesized or utilized in one-pot, multi-component reactions, which are highly efficient processes that build molecular complexity rapidly. For example, variations of the Bucherer-Bergs or Urech reactions can be adapted to create substituted hydantoins. ceon.rs

Novel Cyclization Strategies: The development of methods to synthesize highly substituted or fused bicyclic/tricyclic hydantoin systems showcases the versatility of this core. organic-chemistry.org New catalytic systems, such as those using gold or palladium, are being explored to facilitate novel cyclization pathways for related nitrogen-containing heterocycles. mdpi.com

Asymmetric Synthesis: The development of stereoselective methods to functionalize the C-5 position or to construct the chiral hydantoin core is an active area of research, leading to advancements in asymmetric catalysis.

The presence of the N-3 cyclopropyl group can influence the reactivity and selectivity of these transformations, potentially leading to novel outcomes and inspiring further methodological refinement in the synthesis of complex heterocyclic molecules.

Future Research Directions and Unexplored Avenues for 3 Cyclopropylimidazolidine 2,4 Dione

Exploration of Novel Synthetic Pathways under Green Conditions

Traditional synthetic routes for hydantoin (B18101) derivatives often rely on methods that are not environmentally benign, utilizing harsh reagents, organic solvents, and significant energy input. A pivotal future direction is the development of green synthetic pathways for 3-Cyclopropylimidazolidine-2,4-dione. This aligns with the growing global emphasis on sustainable chemical manufacturing. Research in this area can focus on several innovative approaches that have shown promise for related heterocyclic compounds. nih.govfrontiersin.orgnih.gov

Key areas for exploration include:

Microwave-Assisted and Sonochemical Synthesis: These techniques can dramatically reduce reaction times, improve product yields, and decrease energy consumption compared to conventional heating methods. researchgate.net Investigating the application of ultrasonic irradiation or microwave-assisted reactions for the cyclization step in the synthesis of this compound could lead to highly efficient and cleaner processes. researchgate.net

Use of Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as viable green alternatives to volatile organic solvents. frontiersin.orgnih.gov A systematic screening of various DES, such as those based on choline (B1196258) chloride, could identify a medium that acts as both a solvent and a catalyst for the synthesis, simplifying purification and reducing waste. frontiersin.orgnih.gov

Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is to minimize or eliminate the use of auxiliary substances. Research into solid-state reactions or reactions under neat conditions (without any solvent) for the formation of the this compound ring system is a challenging but highly rewarding avenue.

| Methodology | Potential Advantages | Key Research Objective | Relevant Precedent |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency | Optimize microwave parameters (power, temperature, time) for key synthetic steps. | Rapid synthesis of hydantoin and thiohydantoin libraries. tandfonline.com |

| Sonochemical Synthesis | Shorter reaction times, purer products, energy saving | Investigate the effect of ultrasonic frequency and power on reaction efficiency. | Ultrasound-assisted synthesis of S-substituted pyrazolylpyridazine-3-thione derivatives. researchgate.net |

| Deep Eutectic Solvents (DES) | Environmentally benign, potential catalytic activity, simplified workup | Screen various DES compositions for optimal solubility and reactivity. | Use of choline chloride/N-methylurea DES for thiazolidinedione synthesis. frontiersin.orgnih.gov |

| Solid-State Synthesis | Elimination of solvents, reduced waste, potential for unique reactivity | Explore mechanochemical methods (ball milling) to induce reactions between solid precursors. | Solid-phase synthesis of hydantoin libraries. nih.gov |

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. While standard characterization techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry are routinely used to confirm the structure of final products, future research should employ advanced analytical methods to probe the intricate details of the reaction pathways leading to this compound. nih.govnih.govmdpi.com

Future analytical investigations could include:

In-situ Reaction Monitoring: Techniques like in-situ FT-IR or Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. This data provides invaluable kinetic information and helps identify transient species that are key to understanding the reaction mechanism, such as the formation of urea (B33335) or amino nitrile intermediates. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) can be used to identify and characterize minor byproducts and intermediates, offering clues about competing reaction pathways.

Isotopic Labeling Studies: Synthesizing precursors with stable isotopes (e.g., ¹³C, ¹⁵N) at specific positions and tracking their fate using NMR or MS can definitively elucidate bond-forming and bond-breaking steps during the cyclization process.

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental work has become a powerful paradigm in modern chemical research. For this compound, this synergy can accelerate discovery by predicting properties, guiding experimental design, and rationalizing observed outcomes. nih.govresearchgate.net

Promising avenues for this integrated approach include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties (NMR, IR spectra) to corroborate experimental data. researchgate.net This can help elucidate the precise mechanism of ring formation.

Molecular Docking and Dynamics Simulations: If this compound is explored for biological applications, molecular docking can predict its binding affinity and orientation within the active site of a target protein. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of the protein-ligand complex over time. nih.govrsc.org

In Silico ADMET Prediction: Before undertaking extensive synthesis of derivatives, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov This allows for the early-stage filtering of candidates that are unlikely to possess drug-like properties, saving significant time and resources.

| Stage | Experimental Technique | Computational Tool | Synergistic Goal |

|---|---|---|---|

| Synthesis & Mechanism | In-situ FT-IR, NMR, Kinetic Studies | Density Functional Theory (DFT) | Elucidate reaction pathways and validate transition state models. |

| Biological Target Interaction | Binding Assays, Enzyme Inhibition Studies | Molecular Docking, MD Simulations | Predict and rationalize binding modes and affinity. nih.govresearchgate.net |

| Drug-Likeness Profiling | Solubility, Permeability Assays | ADMET Prediction Software | Prioritize derivatives with favorable pharmacokinetic profiles. nih.gov |

Expansion of the this compound Framework into New Chemical Space

The core structure of this compound serves as a versatile scaffold that can be systematically modified to explore new chemical space. Creating a library of analogues is a well-established strategy for discovering compounds with novel or improved properties for applications in medicine or materials science. nih.govnih.gov

Future synthetic efforts should focus on modifications at specific positions of the hydantoin ring:

Substitution at the C-5 Position: The C-5 position of the imidazolidine-2,4-dione ring is a common site for introducing diversity. Knoevenagel condensation reactions with various aldehydes or ketones can be explored to attach a wide range of substituents. nih.gov This allows for the modulation of steric and electronic properties, which can influence biological activity or material characteristics.

Spirocyclic Derivatives: A more advanced strategy involves the synthesis of spirocyclic hydantoins, where the C-5 carbon is part of another ring system. The Bucherer-Bergs reaction, a classic method for hydantoin synthesis, is particularly well-suited for creating such complex, three-dimensional structures from cyclic ketones. nih.gov This expansion into spirocyclic frameworks can lead to compounds with unique conformational properties.

By systematically exploring these avenues, researchers can generate a diverse library of compounds derived from the this compound core, paving the way for the discovery of new lead compounds and functional materials.

Q & A

Basic: What are the recommended methodologies for synthesizing 3-cyclopropylimidazolidine-2,4-dione with high purity?

Answer:

The synthesis of this compound typically involves cyclocondensation reactions between cyclopropane derivatives and urea analogs under controlled conditions. Key steps include:

- Reagent optimization : Use cyclopropylamine or cyclopropanecarboxylic acid derivatives as starting materials, coupled with carbodiimides or thioureas, to form the imidazolidinedione core .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Comprehensive characterization requires:

- Spectroscopic analysis :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P space group, monoclinic system) using single-crystal diffraction .

Advanced: How can computational methods guide the design of derivatives or reaction pathways for this compound?

Answer:

Computational strategies include:

- Quantum chemical calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to predict reaction intermediates, transition states, and thermodynamic stability .

- In silico screening : Molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., enzymes) and prioritize derivatives for synthesis .

- Reaction path search : Tools like GRRM or AFIR explore alternative pathways, reducing trial-and-error experimentation .

Advanced: What experimental design approaches optimize reaction conditions for synthesizing this compound derivatives?

Answer:

Factorial design (e.g., 2 or Box-Behnken) is critical for multi-variable optimization:

- Variables : Temperature (60–120°C), catalyst loading (5–15 mol%), and solvent ratio (DMF:HO = 1:1 to 3:1) .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield (>85%) and minimize byproducts .

- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05 for significance) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Answer:

Address discrepancies through:

- Dose-response validation : Replicate assays (e.g., IC measurements) across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation underlies inconsistent in vivo vs. in vitro results .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at C5) to isolate structure-activity relationships .

Advanced: What strategies mitigate risks when working with this compound, given limited toxicological data?

Answer:

Adopt precautionary protocols:

- In vitro toxicity screening : Use zebrafish embryo assays (LC determination) or MTT assays on human fibroblasts to estimate acute toxicity .

- Containment : Perform reactions in fume hoods with PPE (gloves, lab coats) and avoid aerosol generation .

- Environmental safety : Treat waste with activated charcoal or ozonation to neutralize reactive intermediates .

Advanced: How can researchers integrate this compound into multi-step synthetic pathways (e.g., drug discovery)?

Answer:

Key considerations:

- Protecting groups : Temporarily block reactive sites (e.g., NH groups with Boc) during subsequent reactions .

- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura to append aryl/heteroaryl groups at the cyclopropane ring .

- Scale-up challenges : Optimize mixing efficiency (e.g., continuous flow reactors) to maintain yield >80% at >10 g scale .

Basic: What analytical techniques validate the stability of this compound under storage conditions?

Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Mass spectrometry (LC-MS) : Identify decomposition products (e.g., hydrolyzed diones) using ESI+ mode .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.